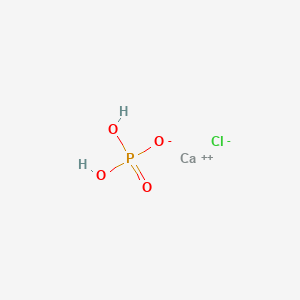
Calcium chloride dihydrogen phosphate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium chloride dihydrogen phosphate (1/1/1) is an inorganic compound that combines calcium chloride and dihydrogen phosphate in a 1:1:1 molar ratio. This compound is known for its diverse applications in various fields, including agriculture, medicine, and industry. It is a white crystalline solid that is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium chloride dihydrogen phosphate can be synthesized through a reaction between calcium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve calcium chloride in water to form a solution.
- Slowly add phosphoric acid to the calcium chloride solution while stirring continuously.
- Maintain the reaction mixture at a controlled temperature to ensure complete reaction.
- Allow the solution to crystallize, forming calcium chloride dihydrogen phosphate.
Industrial Production Methods
In industrial settings, the production of calcium chloride dihydrogen phosphate involves large-scale mixing of calcium chloride and phosphoric acid under controlled conditions. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium chloride dihydrogen phosphate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form insoluble calcium sulfate.
Acid-Base Reactions: It can react with strong bases to form calcium phosphate and water.
Decomposition Reactions: Upon heating, it can decompose to release calcium chloride and phosphoric acid.
Common Reagents and Conditions
Reagents: Common reagents include sulfuric acid, sodium hydroxide, and ammonium phosphate.
Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products
Calcium Sulfate: Formed in precipitation reactions with sulfate ions.
Calcium Phosphate: Produced in acid-base reactions with strong bases.
Phosphoric Acid: Released during decomposition reactions.
Applications De Recherche Scientifique
Calcium chloride dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cell culture media and as a calcium supplement in biological studies.
Medicine: Utilized in pharmaceutical formulations and as a calcium source in dietary supplements.
Industry: Applied in the production of fertilizers, food additives, and water treatment chemicals.
Mécanisme D'action
The mechanism of action of calcium chloride dihydrogen phosphate involves the release of calcium and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes:
Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and bone formation.
Phosphate Ions: Involved in energy metabolism, DNA synthesis, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Phosphate: A common calcium salt used in bone grafts and dental applications.
Calcium Chloride: Widely used for de-icing, dust control, and as a food additive.
Dicalcium Phosphate: Used as a dietary supplement and in animal feed.
Uniqueness
Calcium chloride dihydrogen phosphate is unique due to its combined properties of calcium chloride and dihydrogen phosphate. This combination allows it to serve multiple functions, such as providing both calcium and phosphate ions in a single compound, making it versatile for various applications.
Propriétés
Numéro CAS |
55352-77-7 |
|---|---|
Formule moléculaire |
CaClH2O4P |
Poids moléculaire |
172.52 g/mol |
Nom IUPAC |
calcium;dihydrogen phosphate;chloride |
InChI |
InChI=1S/Ca.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
YLOZVEBTKJNEIS-UHFFFAOYSA-L |
SMILES canonique |
OP(=O)(O)[O-].[Cl-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


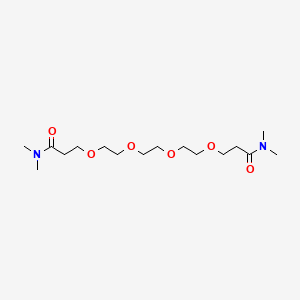
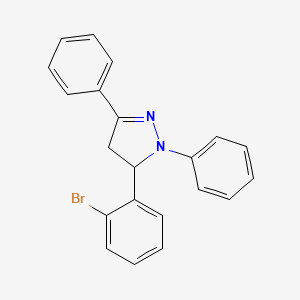

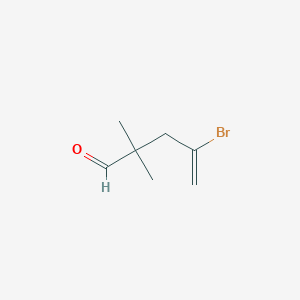
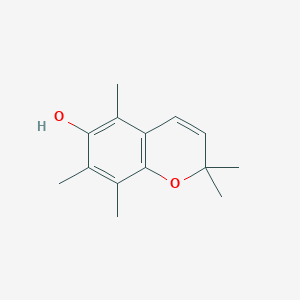
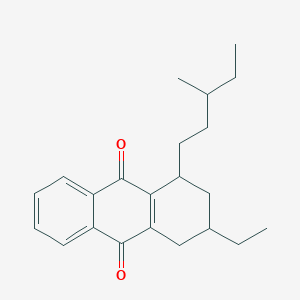

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
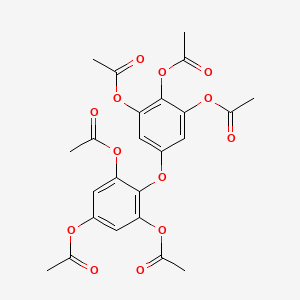

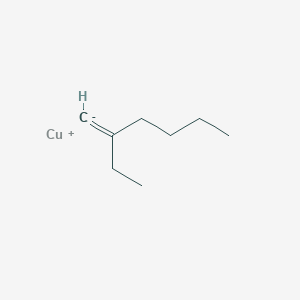
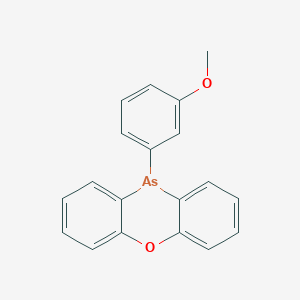
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

